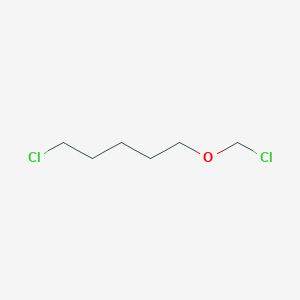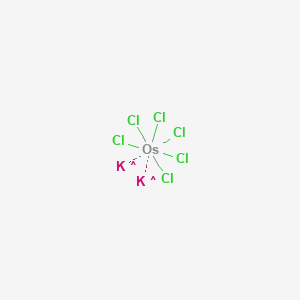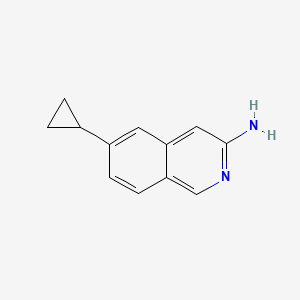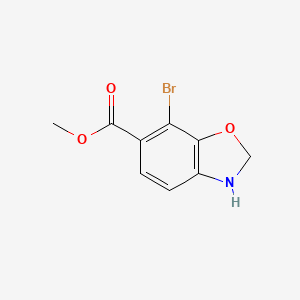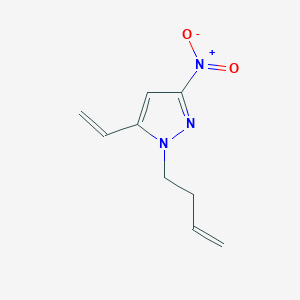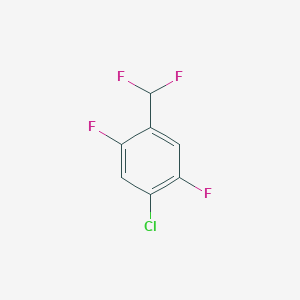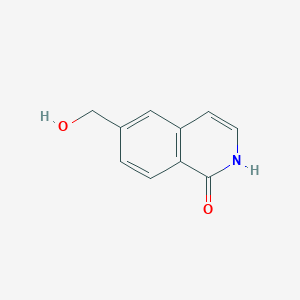![molecular formula C15H10BrN3O B13706488 5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022707” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022707” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents .
Industrial Production Methods: Industrial production of “MFCD33022707” is designed for large-scale manufacturing. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022707” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022707” include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of “MFCD33022707” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
“MFCD33022707” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in biochemical assays and as a probe for studying molecular interactions. In medicine, “MFCD33022707” is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of “MFCD33022707” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
“MFCD33022707” can be compared with other similar compounds based on its structure, reactivity, and applications. Similar compounds include those with triazolo ring structures or methanesulfonate derivatives. What sets “MFCD33022707” apart is its unique combination of properties, such as its stability, solubility, and reactivity, which make it particularly valuable for specific applications .
Conclusion
“MFCD33022707” is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C15H10BrN3O |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
5-bromo-4-(3-pyridin-3-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C15H10BrN3O/c16-15-14(18-13(9-20)19-15)11-4-1-3-10(7-11)12-5-2-6-17-8-12/h1-9H,(H,18,19) |
Clé InChI |
XZRVLJDFGHZLRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(NC(=N2)C=O)Br)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



